1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one
Overview
Description
1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol. This compound is characterized by a cyclopropyl group attached to the ethanone moiety, which is further substituted with a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with 2-nitrobenzene in the presence of a strong base, such as sodium hydride (NaH), followed by an acid-catalyzed cyclization. The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically result in the formation of corresponding alcohols or amines.
Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-cyclopropyl-2-(2-nitrophenyl)ethan-1-one exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to changes in biological pathways. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one is structurally similar to other compounds such as 1-cyclopropyl-2-(4-nitrophenyl)ethan-1-one and 1-cyclopropyl-2-(3-nitrophenyl)ethan-1-one. These compounds differ in the position of the nitro group on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct properties and applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields. Further studies and advancements in its applications could lead to new discoveries and innovations.
Properties
IUPAC Name |
1-cyclopropyl-2-(2-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRZUKPLNJZWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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